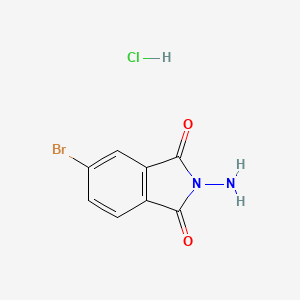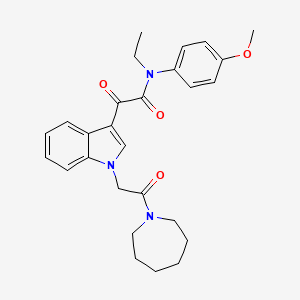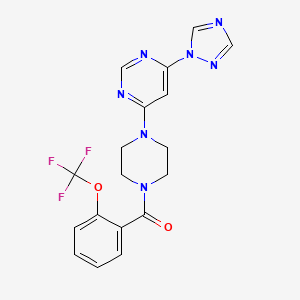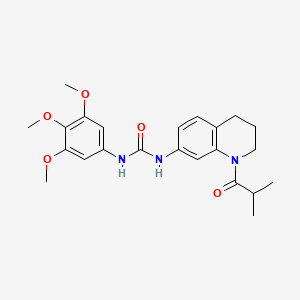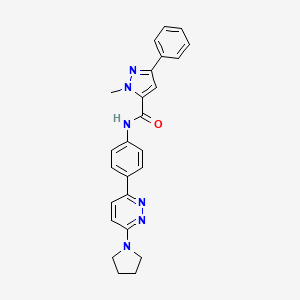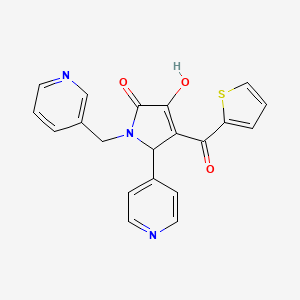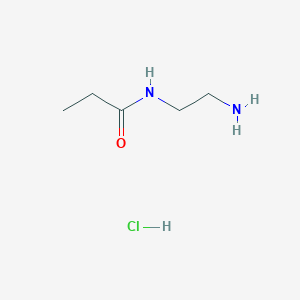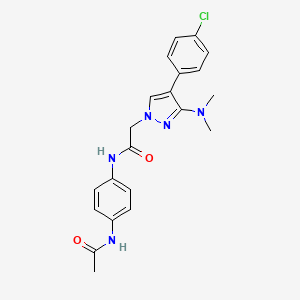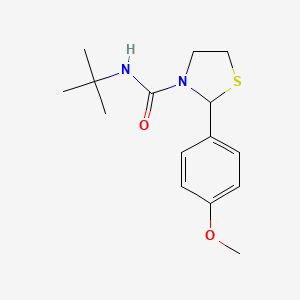
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide, also known as BM 17.0744, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the thiazolidinedione class of drugs and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity, glucose uptake, and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipose tissue, liver, and skeletal muscle. In addition, it has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide in lab experiments is its high potency and specificity. It has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and diabetes. Additionally, further studies are needed to understand the long-term effects of this compound on human health.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the product. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the activation of PPARγ. This compound has several advantages for lab experiments, but also has limitations such as limited solubility in water. There are several future directions for the study of this compound, which include investigating its potential use in treating neurodegenerative diseases and exploring its potential use in combination with other drugs for the treatment of cancer and diabetes.
合成法
The synthesis of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide involves the reaction of tert-butylamine, 4-methoxybenzaldehyde, and thioamide in the presence of a catalyst. The product is then purified using column chromatography to obtain a white crystalline powder. This method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)16-14(18)17-9-10-20-13(17)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWOZGBESVIOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCSC1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)
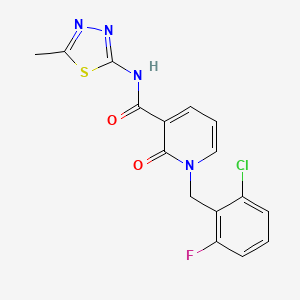
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)
